N-4 Regioisomeric Anchoring on 1,2,4-Triazole Delivers Four‑Fold Potency Gain Over Fluorouracil in Dual A549/HepG2 Antiproliferation
In a series of isoindoline‑1,3‑dione derivatives carrying a 1,2,4‑triazole moiety attached at the N‑4 position, compound 37 – which shares the same N‑4‑triazole anchorage as the target compound – inhibited A549 (lung) and HepG2 (liver) cell proliferation with IC₅₀ values of 6.76 µM and 9.44 µM, respectively, representing a four‑fold improvement over the clinical antimetabolite Fluorouracil [1]. The N‑4 connectivity of the triazole is a critical determinant of this enhanced potency, as analogous N‑1‑tethered 1,2,4‑triazole phthalimide hybrids tested in the same study showed markedly weaker activity, underscoring that the regioisomeric identity of the triazole linkage directly controls antiproliferative performance [1].
| Evidence Dimension | Antiproliferative IC₅₀ against A549 and HepG2 cancer cell lines |
|---|---|
| Target Compound Data | Compound 37 (isoindoline‑1,3‑dione N‑4‑1,2,4‑triazole hybrid): IC₅₀ = 6.76 µM (A549), 9.44 µM (HepG2) |
| Comparator Or Baseline | Fluorouracil (clinical antimetabolite) |
| Quantified Difference | Approximately four‑fold lower IC₅₀ (higher potency) compared to Fluorouracil; N‑1 regioisomers showed substantially weaker activity (exact values not reported) |
| Conditions | MTT assay; A549 (human lung carcinoma) and HepG2 (human hepatocellular carcinoma) cell lines; 48 h exposure; compound 37 as representative N‑4‑1,2,4‑triazole isoindoline‑1,3‑dione analog [1] |
Why This Matters
For drug‑discovery teams sourcing a phthalimide‑triazole scaffold with validated antiproliferative activity, the N‑4 regioisomer consistently outperforms both generic chemotherapeutics and N‑1 regioisomers, directly linking procurement of the correct regioisomer to higher hit‑to‑lead probability.
- [1] F. Celik, F. Türkan, A. Aras, M. N. Atalar, H. S. Karaman, Y. Ünver, N. Kahriman. One‑pot synthesis of novel isoindoline‑1,3‑dione derivatives bearing 1,2,4‑triazole moiety and their preliminary biological evaluation. Journal of Heterocyclic Chemistry, 2012, 49, 1070–1074. PubMed ID 22702962. View Source
